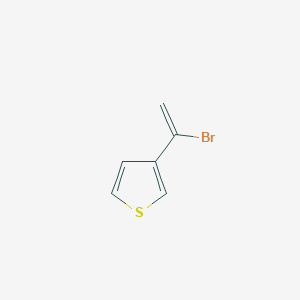

3-(1-Bromovinyl)thiophene

Description

Properties

Molecular Formula |

C6H5BrS |

|---|---|

Molecular Weight |

189.07 g/mol |

IUPAC Name |

3-(1-bromoethenyl)thiophene |

InChI |

InChI=1S/C6H5BrS/c1-5(7)6-2-3-8-4-6/h2-4H,1H2 |

InChI Key |

GWFKEPIPAPZOJA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CSC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Lithiation-Bromination of 3-Alkylthiophenes

A widely reported method involves directed lithiation of 3-substituted thiophenes followed by electrophilic bromination at low temperature:

-

- 3-alkylthiophene (e.g., 3-butylthiophene) is dissolved in dry tetrahydrofuran (THF) under inert argon atmosphere.

- The solution is cooled to -78 °C.

- n-Butyllithium (2.5 M in hexane) is added dropwise over ~1.5 hours to generate the lithiated intermediate.

- After stirring at -78 °C for 1 hour, a solution of bromine in THF is added slowly (~15 min).

- The reaction is stirred for 20 min at -78 °C, then quenched with aqueous sodium thiosulfate solution.

- The mixture is warmed to room temperature, extracted with diethyl ether, washed, dried, and purified by flash chromatography.

Outcome:

This method yields bromoalkylthiophenes with high regioselectivity and yields up to 90-92%.Notes:

This approach is adaptable to various 3-alkylthiophenes and can be tuned to yield 3-(1-bromovinyl)thiophene derivatives by adjusting reaction conditions and substrates.

Radical Bromination Using N-Bromosuccinimide (NBS)

Another common synthetic pathway is the radical bromination of 3-methylthiophene or related compounds using NBS:

-

- 3-methylthiophene is dissolved in an inert solvent such as benzene or linear alkanes (e.g., n-heptane).

- Benzoyl peroxide is added as a radical initiator.

- The mixture is refluxed or irradiated with a bulb to initiate radical bromination.

- NBS is added gradually to the reaction mixture.

- The reaction proceeds for several hours (typically 4-6 h) under stirring and heating.

- After completion, the mixture is cooled, filtered, and the product is isolated by concentration and washing steps.

Outcome:

This method efficiently produces bromomethyl or bromovinyl thiophene derivatives with good purity and yield. The molar ratio of substrate to NBS is typically close to 1:1.05.Notes:

This approach is scalable for industrial production, with continuous flow reactors and optimized conditions to minimize by-products.

Catalytic Isomerization and Selective Removal of Isomers

For related bromothiophenes, catalytic methods have been developed to selectively remove undesired isomers (e.g., 2-bromothiophene) from mixtures to enrich 3-bromothiophene purity:

-

- A mixture of 2-bromothiophene and 3-bromothiophene is treated with a catalyst and co-catalyst under controlled conditions.

- The catalyst promotes selective conversion or removal of 2-bromothiophene, leaving high-purity 3-bromothiophene.

Outcome:

Purity of 3-bromothiophene exceeds 99.99%, with low cost and environmentally friendly profile suitable for industrial scale.Notes:

Though this method is specific to bromothiophenes, it demonstrates the importance of selective catalysis in brominated thiophene chemistry.

Reaction Conditions and Optimization

| Method | Solvent | Temperature | Reagents | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Lithiation-Bromination | THF (dry) | -78 °C to RT | n-BuLi, Br2 | ~1.5-2 hours | 90-92 | High regioselectivity, low temp |

| Radical Bromination (NBS) | Benzene, n-heptane | Reflux or bulb irradiation | NBS, benzoyl peroxide | 4-6 hours | High | Scalable, radical initiated |

| Catalytic Isomerization | Various | Controlled temp | Catalyst + co-catalyst | Variable | >99.99 purity | Selective isomer removal |

Research Findings and Analytical Data

Regioselectivity:

Lithiation at -78 °C ensures selective deprotonation at the 3-position of thiophene, minimizing side reactions.Purity:

Catalytic isomerization methods can reduce 2-bromothiophene impurities to below 0.01%, critical for applications requiring high-purity 3-substituted thiophenes.Reaction Monitoring:

Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are used to monitor bromination progress and detect by-products such as dibromo or tribromo derivatives.Environmental and Industrial Aspects: The catalytic isomerization method produces minimal wastewater, aligning with green chemistry principles and industrial feasibility.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products:

Substitution Reactions: Thiophene derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds or conjugated systems with extended π-electron systems.

Scientific Research Applications

3-(1-Bromovinyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Bromovinyl)thiophene depends on its application:

In Organic Electronics: The compound acts as a π-conjugated system that facilitates charge transport and light emission in electronic devices.

In Medicinal Chemistry: The biological activity of thiophene derivatives often involves interactions with specific enzymes or receptors, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

Thiophene derivatives are widely studied for their aromaticity, reactivity, and applications in electronics. Below is a comparative analysis of 3-(1-Bromovinyl)thiophene with key analogs:

Table 1: Structural and Electronic Comparisons

Table 2: Polymerization Outcomes

| Monomer | Regioregularity (%) | Molar Mass (kDa) | Application |

|---|---|---|---|

| 3-(6-Bromohexyl)thiophene | 78–82 | 45–50 | Organic field-effect transistors (OFETs) |

| 3-(6-Chlorohexyl)thiophene | 85–90 | 55–60 | Solar cell active layers |

Reactivity and Functionalization

- Halogen Reactivity : Bromine in this compound undergoes cross-coupling reactions (e.g., Suzuki) more readily than chlorine in 3-(chloromethyl)thiophene due to lower bond dissociation energy .

- Electronic Effects : The vinyl group in this compound extends conjugation, red-shifting UV-Vis absorption compared to alkyl-substituted analogs (e.g., 3-(6-bromohexyl)thiophene) .

- Steric Hindrance : Bulkier substituents (e.g., bromohexyl) reduce polymerization efficiency, whereas smaller groups (e.g., chloromethyl) favor higher regioregularity .

Key Research Findings

Regioregularity vs. Halogen Type : Brominated thiophenes exhibit lower regioregularity (78–82%) than chlorinated analogs (85–90%) under identical polymerization conditions, attributed to bromine’s larger atomic radius .

Electronic Spectral Shifts : Vinyl-substituted thiophenes (e.g., this compound) show absorption maxima ~30 nm red-shifted compared to alkyl-substituted derivatives, enhancing light-harvesting in solar cells .

Thermal Stability : Bromohexyl derivatives decompose at 220–240°C, while chloromethyl analogs are stable up to 260°C, reflecting weaker C-Br bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.